ABT-724

Overview

Description

A-369724 is a chemical compound known for its potential applications in various scientific fields. It is a trihydrochloride salt form of a compound that has been studied for its biological and chemical properties. The compound is recognized for its unique structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of A-369724 involves several synthetic steps. One common method includes the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide with appropriate reagents under controlled conditions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of A-369724 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: A-369724 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used under controlled conditions to oxidize A-369724.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Animal Studies

Studies conducted on conscious rats have demonstrated that ABT-724 effectively facilitates penile erection when administered subcutaneously (s.c.). The dose-dependent response indicates that the compound can significantly increase intracavernosal pressure, a key factor in achieving and maintaining an erection . Notably, the proerectile effects of this compound are enhanced when combined with sildenafil, a well-known phosphodiesterase type 5 inhibitor .

Table 1: Summary of Animal Study Findings on this compound

Clinical Implications

The favorable side-effect profile of this compound suggests its potential as a treatment option for patients with erectile dysfunction who may not respond well to traditional therapies. Unlike some existing treatments that may cause nausea or other gastrointestinal issues, this compound appears to have minimal adverse effects .

Broader Pharmacological Applications

Beyond its use in ED, this compound has been investigated for its potential role in treating conditions linked to dopaminergic dysfunctions, such as schizophrenia. The D4 receptor has been implicated in cognitive processes and emotional regulation, suggesting that compounds like this compound could contribute to therapeutic strategies aimed at alleviating cognitive deficits associated with psychiatric disorders .

Case Study Overview

A notable study highlighted the effectiveness of this compound in inducing penile erections in rat models without significant side effects, paving the way for future human clinical trials . Although further research is necessary to establish safety and efficacy in human subjects, preliminary findings are encouraging.

Table 2: Overview of Case Studies Related to this compound

Mechanism of Action

The mechanism of action of A-369724 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

A-369724 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

ABT-724: Another trihydrochloride salt with similar biological activities.

A-769: A related compound with comparable chemical properties.

Its distinct chemical and biological properties make it a valuable compound for research and development .

Biological Activity

ABT-724 is a selective dopamine D4 receptor partial agonist, primarily investigated for its potential therapeutic applications in erectile dysfunction (ED). This compound has garnered attention due to its unique mechanism of action and favorable side effect profile compared to traditional treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

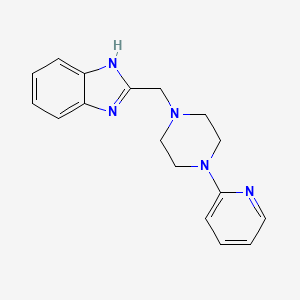

- Chemical Name : 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride

- CAS Number : 587870-77-7

- Molecular Weight : 320.83 g/mol

- Purity : ≥99% .

This compound selectively activates dopamine D4 receptors with an effective concentration (EC50) of 12.4 nM and exhibits 61% efficacy compared to dopamine. Notably, it shows no agonist activity at D1, D2, D3, or D5 receptors . The activation of D4 receptors is linked to the facilitation of penile erection, indicating a significant role in the regulation of erectile function.

Table 1: Receptor Activity of this compound

| Receptor Type | EC50 (nM) | Efficacy (%) | Agonist Activity |

|---|---|---|---|

| D4 | 12.4 | 61 | Yes |

| D1 | >10,000 | - | No |

| D2 | >10,000 | - | No |

| D3 | >10,000 | - | No |

| D5 | >10,000 | - | No |

Erectile Function Studies

Research has demonstrated that this compound facilitates penile erection in conscious rats when administered subcutaneously (s.c.). The proerectile effect is dose-dependent and can be blocked by central dopaminergic antagonists such as haloperidol and clozapine but not by the peripheral antagonist domperidone .

Case Study: Dose-Response Analysis

In a study where rats received varying doses of this compound (0.03 μmol/kg s.c.), the following results were observed:

- Erection Incidence :

- Control Group: 23%

- This compound Group: 77%

The latency to induce an erection was recorded at approximately 18.7 minutes post-administration .

Table 2: Erection Incidence by Treatment Group

| Treatment Group | Erection Incidence (%) | Latency (minutes) |

|---|---|---|

| Control | 23 | N/A |

| This compound (0.03 μmol/kg) | 77 | 18.7 |

Interaction with Other Compounds

This compound has been shown to potentiate the effects of sildenafil, a well-known phosphodiesterase type 5 inhibitor used in ED treatment. When administered together, sildenafil enhances the proerectile effects of this compound significantly in conscious rats .

Table 3: Effects of Combined Treatment

| Treatment | Erection Incidence (%) |

|---|---|

| This compound alone | 77 |

| Sildenafil alone | N/A |

| This compound + Sildenafil | Significantly increased |

Side Effects Profile

One notable advantage of this compound is its minimal side effects compared to other treatments for erectile dysfunction. Unlike apomorphine, another dopamine agonist that can induce emesis (vomiting), this compound does not exhibit this adverse effect in animal models .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the selectivity of ABT-724 for dopamine D4 receptors over other dopamine receptor subtypes?

To assess selectivity, researchers employ in vitro binding assays and functional activity assays (e.g., cAMP accumulation). This compound exhibits an EC50 of 12.4 nM for human D4 receptors, with no significant activity at D1, D2, D3, or D5 receptors even at concentrations up to 10 µM . Competitive binding studies using radiolabeled ligands (e.g., [³H]spiperone) and dose-response curves in transfected cell lines (e.g., HEK-293) are critical. Cross-reactivity screening against related GPCRs (e.g., serotonin receptors) further validates specificity .

Q. How are in vivo models, such as rat erectile dysfunction models, utilized to assess the efficacy of this compound?

Subcutaneous administration (0.01–0.3 mg/kg) in conscious rats is a standard protocol. Efficacy is quantified via erection frequency and latency , with this compound showing dose-dependent effects. Co-administration with phosphodiesterase-5 inhibitors (e.g., sildenafil) enhances erectile responses, suggesting synergistic mechanisms . Intracerebroventricular (ICV) dosing in rats further localizes central nervous system (CNS) mediation of effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s functional responses observed between wild-type and mutant D4 receptors?

Contradictory agonist/antagonist behaviors (e.g., this compound acting as an agonist in wild-type D4 receptors but an antagonist in mutants like D4-S5.42A) require structural-functional analysis . Techniques include:

- Site-directed mutagenesis to identify critical residues (e.g., transmembrane Ser5.42/5.43) .

- Functional assays measuring cAMP inhibition vs. G-protein coupling efficiency.

- Molecular dynamics simulations to model ligand-receptor interactions. Context-dependent effects (e.g., assay conditions, species differences) must also be controlled .

Q. What methodological considerations are critical when designing experiments to evaluate this compound’s effects on behavioral outcomes in ADHD animal models?

Key factors include:

- Animal model selection : Spontaneously hypertensive rats (SHR) or dopamine transporter knockout (DAT-KO) mice .

- Dosing regimen : Acute vs. chronic administration to distinguish short-term vs. adaptive effects.

- Behavioral endpoints : Hyperactivity (open-field tests), attention (5-choice serial reaction time task), and impulsivity (delay discounting).

- Control for off-target effects : Co-administration with D4 antagonists (e.g., L-745,870) to confirm mechanism .

Q. How should researchers optimize experimental protocols to ensure reproducibility in this compound studies, particularly regarding receptor binding and functional assays?

Reproducibility hinges on:

- Standardized cell lines : Use validated D4-transfected cells (e.g., CHO-K1) with consistent passage numbers .

- Assay conditions : Buffer composition (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and incubation time (15–30 min at 37°C) .

- Data normalization : Reference ligands (e.g., dopamine for full agonism) and inclusion of negative/positive controls .

- Statistical rigor : Power analysis to determine sample size (n ≥ 6 per group) and use of software like GraphPad Prism for dose-response curve fitting .

Q. Methodological Recommendations

- Contradiction Analysis : Apply frameworks like the "principal contradiction" concept to prioritize conflicting data (e.g., receptor mutation effects vs. in vivo efficacy) .

- Literature Synthesis : Use systematic reviews to reconcile disparate findings (e.g., this compound’s partial agonism in rats vs. antagonism in mutants) .

- Ethical Reporting : Adhere to guidelines for animal studies (e.g., ARRIVE 2.0) and disclose funding sources .

Properties

IUPAC Name |

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJGTNLZNXQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025592 | |

| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70006-24-5 | |

| Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT724 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-724 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.